5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group at the 5-position and a fluorine atom at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that pyrazole derivatives can interact with their targets and cause changes in cellular processes . The specific interactions of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid with its targets need to be investigated further.
Biochemical Pathways
It has been found that similar compounds can decrease intracellular camp levels , indicating that they may affect pathways related to cAMP signaling
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a boiling point of 429.3±33.0 C at 760 mmHg .
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that the compound is a solid at room temperature .
Subcellular Localization
It is known that the compound is a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For example, the reaction of cyclopropyl hydrazine with 4-fluoro-1,3-diketone under acidic conditions can yield the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield reduced forms of the pyrazole ring, such as pyrazolines.
Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-1H-pyrazole-3-carboxylic acid: Lacks the fluorine substituent at the 4-position.
4-fluoro-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropyl group at the 5-position.
5-cyclopropyl-4-chloro-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom instead of fluorine at the 4-position.
Uniqueness
The presence of both the cyclopropyl group and the fluorine atom in 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid imparts unique chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and rigidity, while the fluorine atom can influence its electronic properties and binding interactions. These features make the compound distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXKCFWZDRLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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